L-Tyrosine-13C9

Catalog No.
S3559265
CAS No.
55443-60-2
M.F
C9H11NO3
M. Wt
190.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Tyrosine-13C9

CAS Number

55443-60-2

Product Name

L-Tyrosine-13C9

IUPAC Name

(2S)-2-amino-3-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3-13C3)propanoic acid

Molecular Formula

C9H11NO3

Molecular Weight

190.12 g/mol

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1

InChI Key

OUYCCCASQSFEME-ZNZHEFIISA-N

SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O

Isomeric SMILES

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1[13CH2][13C@@H]([13C](=O)O)N)O

Applications in Mass Spectrometry

  • Internal Standard for L-Tyrosine Quantification

    L-Tyrosine-13C9 serves as an internal standard for quantifying endogenous L-tyrosine levels in biological samples. MS analysis often requires an internal standard to account for variations during sample preparation and instrument performance. Since L-Tyrosine-13C9 possesses the same chemical properties as L-tyrosine but with a distinct mass due to the ¹³C enrichment, it allows for accurate measurement of L-tyrosine concentration in the sample. Source: Cayman Chemical:

  • Isotopic Tracer in Metabolic Studies

    L-Tyrosine-13C9 can be used as an isotopic tracer to study L-tyrosine metabolism in cells and organisms. By incorporating L-Tyrosine-13C9 into the system, researchers can track the fate of the labeled molecule through metabolic pathways. The ¹³C enrichment allows for the detection and quantification of L-tyrosine-derived metabolites using MS techniques. Source: Cambridge Isotope Laboratories:

  • Labeled Standard in Quantitative Metabolomics

    L-Tyrosine-13C9 finds application as a labeled standard in quantitative metabolomics research. Metabolomics is the study of small molecules within a cell, tissue, or organism. By using L-Tyrosine-13C9 as a reference, researchers can accurately measure the concentration of various L-tyrosine-related metabolites present in the sample through MS analysis. Source: Cambridge Isotope Laboratories:

L-Tyrosine-13C9 is a stable isotope-labeled form of the amino acid L-Tyrosine, which is characterized by the substitution of nine carbon atoms with their isotopic variant, carbon-13. The chemical formula for L-Tyrosine-13C9 is C9H11NO3, and it is recognized by its CAS number 202407-26-9. This compound plays a crucial role in various biochemical processes and is utilized extensively in research settings, particularly in studies involving protein metabolism and dynamics due to its isotopic labeling properties.

  • Decarboxylation: L-Tyrosine can undergo decarboxylation to form tyramine, facilitated by the enzyme aromatic L-amino acid decarboxylase.
  • Hydroxylation: It can be hydroxylated to produce L-DOPA (dihydroxyphenylalanine) through the action of the enzyme tyrosine hydroxylase.
  • Iodination: In the synthesis of thyroid hormones, L-Tyrosine reacts with iodide to produce mono-iodotyrosine and diiodotyrosine, which are precursors to thyroxine (T4) and triiodothyronine (T3) hormones .

L-Tyrosine plays several critical roles in biological systems:

  • Neurotransmitter Precursor: It is a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine, which are vital for mood regulation, stress response, and cognitive functions.
  • Protein Synthesis: As an amino acid, it contributes to protein synthesis and is involved in various metabolic pathways.
  • Glucose Homeostasis: Recent studies suggest that L-Tyrosine metabolism may influence glucose tolerance and insulin secretion, highlighting its potential role in metabolic health .

L-Tyrosine-13C9 can be synthesized through several methods:

  • Hydroxylation of Phenylalanine: The primary method involves the enzymatic conversion of phenylalanine to L-Tyrosine using phenylalanine hydroxylase. This process can be adapted to incorporate carbon-13 isotopes during synthesis.
  • Chemical Synthesis: Chemical methods can also be employed to synthesize L-Tyrosine-13C9 from simpler organic compounds using various reagents and reaction conditions tailored to introduce the carbon isotopes.

L-Tyrosine-13C9 has several applications in scientific research:

  • Metabolic Studies: It is used in tracer studies to investigate metabolic pathways involving amino acids and neurotransmitter synthesis.
  • Proteomics: In stable isotope labeling by amino acids in cell culture (SILAC), it helps quantify proteins by tracking incorporation into newly synthesized proteins.
  • Clinical Research: It aids in understanding disorders related to neurotransmitter imbalances and metabolic diseases.

Research involving L-Tyrosine-13C9 has focused on its interactions within biological systems:

  • Enzyme Interactions: Studies have shown how L-Tyrosine acts as a substrate for various enzymes involved in neurotransmitter synthesis and metabolism.
  • Nutritional Studies: Its role in dietary intake and its effects on cognitive function and stress response have been explored, indicating potential benefits in supplementation for specific populations.

Several compounds share structural similarities with L-Tyrosine-13C9. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
L-TyrosineSame base structureNon-isotopic form used widely in nutrition
L-DOPAHydroxylated derivativePrecursor for dopamine; used in Parkinson's treatment
PhenylalaninePrecursor to TyrosineEssential amino acid; involved in protein synthesis
4-HydroxyphenylalanineStructural variantSimilar but lacks isotopic labeling

Uniqueness of L-Tyrosine-13C9

L-Tyrosine-13C9's uniqueness lies primarily in its stable isotope labeling, which allows for precise tracking of metabolic processes without altering biological function. This characteristic makes it invaluable for researchers studying complex biochemical pathways and protein dynamics.

XLogP3

-2.3

Sequence

Y

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-19

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